(2-Amino-6-chlorophenyl)diethylamine

Description

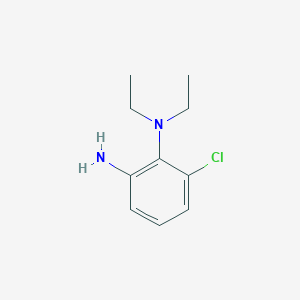

(2-Amino-6-chlorophenyl)diethylamine (CAS: 926232-19-1) is a halogenated aromatic amine featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 6, and a diethylamine (-N(CH₂CH₃)₂) moiety.

Properties

IUPAC Name |

3-chloro-2-N,2-N-diethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHDPCSPKJQTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588281 | |

| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926232-19-1 | |

| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chlorophenyl)diethylamine typically involves the following steps:

Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-6-nitroaniline.

Reduction: The nitro group in 2-chloro-6-nitroaniline is reduced to an amino group, yielding 2-chloro-6-aminoaniline.

Alkylation: The final step involves the alkylation of 2-chloro-6-aminoaniline with diethylamine under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chlorophenyl)diethylamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines or other reduced forms.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(2-Amino-6-chlorophenyl)diethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-chlorophenyl)diethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s halogenated aromatic core and diethylamine substituent align it with other bioactive molecules. Key structural analogs include:

| Compound Name | CAS Number | Key Structural Features | Status |

|---|---|---|---|

| (2-Amino-6-chlorophenyl)diethylamine | 926232-19-1 | Chlorobenzene, amino, diethylamine | Discontinued |

| 2,4-Dichloro-6-phenylphenoxyethyl diethylamine HBr (Lilly 18947) | N/A | Diethylamine, halogenated aromatic, phenoxy | Research use |

| 3-(3-Amino-4-hydroxyphenyl)propanoic acid | 10-F678706 | Amino, hydroxy, propanoic acid | Discontinued |

| β-Diethylaminoethyldiphenylpropylacetate (SKF 525-A) | N/A | Diethylaminoethyl, diphenyl | Research use |

Key Observations :

- Amino Groups: The primary amino group at position 2 distinguishes it from Lilly 18947, which features a phenoxyethyl-diethylamine chain. This difference may alter binding affinity to biological targets .

Biological Activity

(2-Amino-6-chlorophenyl)diethylamine is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClN

- Molecular Weight : 215.72 g/mol

This compound features an amino group and a chlorine atom attached to a phenyl ring, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is crucial for bacterial virulence.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The compound interacts with cellular pathways involved in apoptosis, potentially leading to programmed cell death in cancer cells. This interaction may be mediated through the modulation of specific enzymes and receptors associated with tumor growth.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : In vitro tests have shown that the compound has a minimum inhibitory concentration (MIC) of 15.625 µg/mL against E. coli, indicating significant antibacterial potential .

- Anticancer Evaluation : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Biological Activity Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15.625 µg/mL | Disruption of cell membrane and biofilm inhibition |

| Anticancer | Various cancer cell lines | Varies by line | Induction of apoptosis via enzyme modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.